molecular formula C24H23N3O2S B2772166 5-Benzyl-6-methyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol CAS No. 1040654-88-3

5-Benzyl-6-methyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol

Cat. No.: B2772166
CAS No.: 1040654-88-3
M. Wt: 417.53
InChI Key: DJTZYRVEBVLEMW-UHFFFAOYSA-N
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Description

The compound “5-Benzyl-6-methyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol” is a complex organic molecule that contains several functional groups, including a benzyl group, a methyl group, an oxazole ring, a thioether linkage, and a pyrimidine ring with a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the hydroxyl group on the pyrimidine ring could potentially be deprotonated to form a nucleophile, while the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxyl group could increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis of Novel Compounds : A study focused on synthesizing a series of compounds, including pyrimidine derivatives, demonstrated significant in vitro antibacterial and antifungal activities against various pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (Maddila et al., 2016).

Antitumor Agents

  • Development of Antitumor Compounds : Research into thieno[3,2-d]pyrimidine derivatives has shown promising results in vitro against human tumor cell lines, including liver, colon, and lung cancers. These findings indicate the potential use of such compounds in cancer therapy (Hafez et al., 2017).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

  • Antitumor Activity via Enzyme Inhibition : A study reported the synthesis of compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase. Such compounds have shown effectiveness in inhibiting the growth of various human tumor cell lines (Gangjee et al., 2005).

Analgesic and Anti-inflammatory Agents

  • Synthesis of Anti-Inflammatory Compounds : Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds revealed their potential as analgesic and anti-inflammatory agents. Some synthesized compounds demonstrated high inhibitory activity on COX-2 selectivity, showing potential for medical applications (Abu‐Hashem et al., 2020).

Antioxidant Properties

  • Evaluation of Antioxidant Potential : A study on pyrimidine derivatives investigated their potential as corrosion inhibitors and antioxidants. Some compounds were found to be effective in scavenging radicals, suggesting their usefulness in pharmaceutical and industrial applications (Akbas et al., 2018).

Synthesis of Fused Heterocycles as 5α-Reductase Inhibitors

  • Development of 5α-Reductase Inhibitors : A synthesis of benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines demonstrated their activity against 5α‐reductase, which is relevant for treating conditions like prostate enlargement and hair loss (Farghaly et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its large-scale synthesis .

Properties

IUPAC Name

5-benzyl-4-methyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-9-7-8-12-19(15)23-26-21(17(3)29-23)14-30-24-25-16(2)20(22(28)27-24)13-18-10-5-4-6-11-18/h4-12H,13-14H2,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTZYRVEBVLEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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